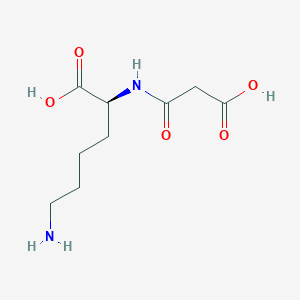

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

Description

Contextualization within Amino Acid and Peptide Chemistry

The foundation of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is closely related to 6-aminohexanoic acid (Ahx), a synthetic analog of lysine (B10760008) that lacks the alpha-amino group. nih.govresearchgate.net Ahx is frequently utilized in peptide chemistry to introduce flexibility and act as a linker in biologically active structures. nih.govresearchgate.netmdpi.com The incorporation of such non-standard amino acids is a key strategy in the design of peptidomimetics to enhance properties like stability, conformation, and biological activity.

The distinguishing feature of the target compound is the carboxyacetamido group at the alpha-position. This modification introduces two additional carboxyl groups, which can significantly alter the molecule's physicochemical properties, such as its charge, solubility, and metal-chelating potential. The study of carboxyl-modified amino acids and peptides has been a fruitful area of research, particularly in the development of enzyme inhibitors. nih.gov For instance, modifications to the carboxyl group of amino acids have been shown to yield competitive inhibitors for various proteases. nih.gov Therefore, this compound can be contextualized as a tool for creating peptides with novel structural and functional properties.

Table 1: Comparative Structural Features of Related Amino Acid Derivatives

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| L-Lysine | C₆H₁₄N₂O₂ | α-amino group, ε-amino group, α-carboxyl group |

| 6-Aminohexanoic acid | C₆H₁₃NO₂ | ε-amino group, carboxyl group |

| This compound | C₉H₁₆N₂O₆ | α-amino group, ε-amino group, α-carboxyl group, two additional carboxyl groups via an acetamido linker |

Historical Perspectives on Functionalized Hexanoic Acid Derivatives Research

Research into derivatives of hexanoic acid has a rich history. Hexanoic acid, also known as caproic acid, is a simple six-carbon carboxylic acid. wikipedia.orgutexas.edu Its functionalized derivatives, particularly those with amino groups, have been of significant interest. The therapeutic potential of 6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA) was first reported in 1959 as an inhibitor of fibrinolysis. researchgate.netmdpi.com This discovery spurred further investigation into its mechanism of action and the synthesis of related compounds with improved efficacy and specificity.

Throughout the latter half of the 20th century, research expanded to explore various modifications of the 6-aminohexanoic acid scaffold. These efforts were aimed at understanding structure-activity relationships and developing new therapeutic agents. For example, peptide derivatives of EACA have been synthesized and evaluated as plasmin inhibitors. nih.gov The synthesis of these derivatives often involves solid-phase peptide synthesis techniques, allowing for the systematic modification of the peptide sequence. nih.gov This historical progression from a simple amino acid analog to complex peptide derivatives illustrates the enduring interest in functionalized hexanoic acids as a basis for drug discovery and biochemical tools.

Current Research Trajectories and Unaddressed Questions Pertaining to the Compound

While specific research on this compound is not prominent, current trends in related fields allow for the postulation of future research directions. The unique structural features of this compound, particularly the presence of multiple carboxyl groups, suggest several avenues for investigation.

One potential area of research is its use in the development of peptides with enhanced metal-binding properties. The three carboxyl groups could act as a chelating agent for various metal ions, which could be useful in the design of diagnostic imaging agents or in the study of metalloproteins.

Unaddressed questions regarding this compound include:

What is the impact of the carboxyacetamido group on the conformational properties of peptides into which it is incorporated?

How does the presence of three carboxyl groups affect the pharmacokinetic and pharmacodynamic properties of a parent peptide?

Can this modified amino acid be used to create novel enzyme inhibitors with high specificity?

What are the most efficient synthetic routes for the production of this compound and its derivatives?

Future research will likely focus on answering these questions through a combination of synthetic chemistry, structural biology, and pharmacological assays.

Table 2: Research Applications of Functionalized Hexanoic Acid Derivatives

| Derivative Class | Research Application | Example |

|---|---|---|

| Peptide Derivatives of 6-Aminohexanoic Acid | Plasmin Inhibition | H-d-Ala-Phe-Lys-EACA-NH₂ nih.gov |

| 6-Aminohexanoic Acid as a Linker | Peptide Cyclization and Dimerization | Cyclic peptides from herpes simplex virus glycoprotein (B1211001) D mdpi.com |

| Substitution in Antimicrobial Peptides | Enhancing Cell Selectivity | Melittin analogs with 6-aminohexanoic acid substitutions mdpi.com |

| Carboxyl-Modified Amino Acids | Protease Inhibition | Nitrile analogues as cysteine protease inhibitors nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCAPAMERRNXMJ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 6 Amino 2 2 Carboxyacetamido Hexanoic Acid and Its Analogues

Chemical Synthesis Approaches

Traditional organic chemistry provides a robust framework for the synthesis of complex amino acids. These methods often involve multiple steps, careful selection of protecting groups, and strategies to ensure the correct three-dimensional arrangement of atoms.

The construction of non-standard amino acids like (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid typically involves a linear sequence of reactions. General strategies often start from readily available precursors and introduce functionality step-by-step. Common methods for synthesizing α-amino acids include the amination of α-halocarboxylic acids, the Gabriel synthesis with bromomalonic esters, and the Strecker synthesis, which assembles the amino acid from an aldehyde, ammonia, and cyanide. libretexts.org These classical methods, however, produce racemic mixtures, necessitating a subsequent resolution step to isolate the desired enantiomer. libretexts.org

More advanced strategies utilize chiral templates or auxiliaries to guide the stereochemical outcome of key bond-forming reactions. For instance, diphenyloxazinone glycinate (B8599266) chiral templates have been successfully applied to the asymmetric synthesis of complex natural products that contain amino acid components. nih.gov This approach involves the alkylation of the enolate derived from the chiral template, followed by cleavage of the auxiliary to yield the desired non-racemic amino acid derivative. nih.gov

A representative multistep sequence for a complex amino acid might involve:

Starting Material Selection : Choosing a precursor with a portion of the desired carbon skeleton.

Chiral Auxiliary Attachment : Covalently linking the precursor to a chiral molecule to direct subsequent reactions.

Carbon-Carbon Bond Formation : Extending the carbon chain to build the hexanoic acid backbone.

Functional Group Interconversion : Modifying existing functional groups to install the required amino and carboxyl moieties.

Amide Bond Formation : Coupling the α-amino group with a malonic acid derivative.

Deprotection and Auxiliary Cleavage : Removing all protecting groups and the chiral auxiliary to yield the final product.

The synthesis of this compound involves multiple reactive sites: two carboxylic acid groups and two amino groups (the α-amino and ε-amino groups of the lysine (B10760008) core). To prevent unwanted side reactions and ensure the selective formation of the desired amide bond, a carefully planned protecting group strategy is essential. springernature.com

The concept of orthogonality is central to this strategy. peptide.com Orthogonal protecting groups are removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. peptide.comiris-biotech.de In the context of peptide synthesis, which shares principles with the synthesis of this compound, the most common orthogonal combination is the Fmoc/tBu pair. iris-biotech.de

Amine Protection : The α-amino and ε-amino groups are typically protected as carbamates. The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile (removed by piperidine), while the tert-butyloxycarbonyl (Boc) group is acid-labile (removed by strong acids like trifluoroacetic acid, TFA). peptide.comiris-biotech.demasterorganicchemistry.com The benzyloxycarbonyl (Z or Cbz) group is another common amine protecting group, typically removed by hydrogenolysis. peptide.com

Carboxylic Acid Protection : The carboxylic acid groups can be protected as esters, such as tert-butyl (tBu) esters, which are cleaved by acid, or benzyl (Bzl) esters, removed by hydrogenolysis. peptide.comiris-biotech.de

For the target molecule, a plausible strategy would involve orthogonally protecting the α-amino and ε-amino groups of a lysine derivative. For example, the ε-amino group could be protected with a Boc group, and the α-amino group with an Fmoc group. The Fmoc group could then be selectively removed to allow for the coupling with a malonic acid derivative whose carboxyl groups are protected, for instance, as tBu esters. The final step would involve global deprotection using a strong acid like TFA to remove the Boc and tBu groups simultaneously.

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) |

| tert-Butyloxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Z or Cbz | Amine | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl | tBu | Carboxylic Acid, Hydroxyl | Strong Acid (e.g., TFA) |

| Benzyl | Bzl | Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) |

| Trityl | Trt | Amine, Thiol, Hydroxyl | Mild Acid |

| 2-(4-Biphenyl)isopropoxycarbonyl | Bpoc | Amine | Highly Acid-Sensitive |

| 2-Hydroxy-4-methoxybenzyl | Hmb | Backbone Amide | Acidolysis |

This table summarizes common protecting groups used in amino acid and peptide synthesis, their targets, and typical cleavage conditions. iris-biotech.deresearchgate.netnih.govug.edu.pl

Achieving the correct (2S) stereochemistry at the α-carbon is a critical challenge. Modern asymmetric synthesis offers several powerful solutions. One of the most effective strategies is the chiral pool approach , which utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comnih.gov Naturally occurring L-amino acids, such as L-glutamic acid or L-lysine itself, can serve as chiral templates. mdpi.com The existing stereocenter in the starting material is used to induce chirality in newly formed stereocenters during the synthesis. mdpi.comresearchgate.net

For example, a synthesis could start from a derivative of L-glutamic acid, where the stereocenter is already set. The carbon chain can then be extended and functional groups manipulated to build the hexanoic acid scaffold while retaining the original stereochemistry.

Another approach is asymmetric induction , where a chiral catalyst or reagent directs the formation of one enantiomer over the other. oup.com For instance, enantioselective hydrogenation of a prochiral precursor, such as a Z-enamido acid, using a chiral rhodium-diphosphine catalyst, can produce α-amino acids with high enantiomeric excess. libretexts.org The Strecker synthesis can also be performed asymmetrically, using a chiral amine or catalyst to produce enantioenriched α-aminonitriles, which are then hydrolyzed to the corresponding amino acids. oup.com

The industrial production of amino acid derivatives requires synthetic routes that are efficient, cost-effective, and scalable. For lysine derivatives, which are valuable intermediates for peptide drugs, significant effort has been invested in developing large-scale syntheses. scispace.comnih.govresearchgate.net

A key intermediate for many complex lysine analogues is an orthogonally protected lysine, such as Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)). One-pot methods have been developed for such compounds to improve efficiency and yield on a large scale. scispace.com These processes often start from L-lysine hydrochloride and proceed through a copper(II) complex to temporarily protect the α-amino and α-carboxyl groups. This allows for the selective protection of the ε-amino group with a Boc group. After removal of the copper, the α-amino group is then protected with an Fmoc group. scispace.com Optimizing reaction conditions, minimizing the number of isolation steps, and using cost-effective reagents are key considerations for large-scale production. researchgate.net

Chemoenzymatic and Biocatalytic Routes for Compound Preparation

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild operating conditions of biocatalysts (enzymes). nih.goviupac.org This approach is increasingly used for the sustainable and efficient production of complex chiral molecules like amino acids. essfeed.com

Enzymes can be used for either kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of the target molecule. iupac.org For instance, aminopeptidases or amidases can selectively hydrolyze the L-amide from a racemic mixture of D,L-amino acid amides, leaving the unreacted D-amide. iupac.org

For amide bond formation, enzymes such as ligases offer a green alternative to chemical coupling reagents. rsc.orgsemanticscholar.org ATP-dependent amide bond synthetases can catalyze the formation of an amide bond between a carboxylic acid and an amine. nih.govacs.org By selecting enzymes with appropriate substrate specificity, it is possible to construct specific amide linkages, such as the one between the lysine core and the carboxyacetyl group. researchgate.net

A potential chemoenzymatic route could involve:

Enzymatic Production of a Lysine Precursor : Using fermentation or biocatalytic conversion to produce an L-lysine derivative. mdpi.com

Chemical Protection : Introducing protecting groups onto the lysine precursor using standard chemical methods.

Enzyme-Catalyzed Amide Bond Formation : Using a ligase or acyltransferase to couple the protected lysine with a malonic acid derivative.

Chemical or Enzymatic Deprotection : Removing the protecting groups to yield the final product.

Recently, a three-step chemoenzymatic cascade was developed for the asymmetric synthesis of fluorinated L-α-amino acids, demonstrating the power of integrating chemical and biological steps to create valuable non-canonical amino acids. acs.org Similarly, chemoenzymatic polymerization has been used for the one-pot synthesis of poly-L-lysine, highlighting the potential for enzymatic methods in lysine derivatization. acs.org

Emerging Synthetic Strategies and High-Throughput Synthesis of Analogues

The field of chemical synthesis is constantly evolving, with new reactions and technologies enabling faster and more efficient access to complex molecules. For the synthesis of amino acid analogues, emerging strategies focus on novel bond-forming reactions and automation.

Recent advances include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines as new routes to β-amino acids. illinois.edu While not directly applicable to the α-amino acid target, these developments showcase the trend towards using transition metal catalysis for novel amino acid synthesis. New ligation reactions, such as those using highly reactive oxazetidine amino acids, are enabling the rapid chemical synthesis of proteins and could potentially be adapted for the synthesis of smaller, complex molecules. innovations-report.com Theoretical approaches using computational methods are also being used to discover entirely new synthetic pathways for amino acids in prebiotic chemistry, which could inspire novel laboratory syntheses. acs.orgnih.gov

To explore the structure-activity relationships of a target molecule, it is often necessary to synthesize a library of related analogues. High-throughput synthesis and automated parallel synthesis platforms are essential tools for this purpose. efficient-robotics.comxtalks.com These systems allow for the rapid production of hundreds or thousands of distinct compounds by performing many reactions simultaneously in microtiter plates. xtalks.comnih.gov For creating libraries of analogues of this compound, one could systematically vary the side chain (lysine) or the acylating group (malonic acid). Different types of peptide libraries, such as alanine (B10760859) scanning, combinatorial, or positional scanning libraries, provide frameworks for designing analogue collections to probe biological function. rssynthesis.com

| Strategy | Description | Key Features |

| Chemical Synthesis | Stepwise construction using traditional organic reactions. | Well-established, versatile, but can be lengthy and require extensive use of protecting groups. |

| Protecting Group Strategy | Temporary modification of reactive functional groups. | Essential for selectivity; orthogonality (e.g., Fmoc/tBu) is a key principle. peptide.com |

| Stereocontrolled Synthesis | Methods to control the 3D arrangement of atoms. | Utilizes chiral pool starting materials, chiral auxiliaries, or asymmetric catalysts. mdpi.com |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | High selectivity, mild reaction conditions, environmentally friendly. iupac.org |

| Biocatalysis | Use of isolated enzymes or whole-cell systems as catalysts. | Specific for reactions like amide bond formation or chiral resolutions. rsc.org |

| Emerging Strategies | Novel catalytic reactions and ligation chemistries. | Aims to improve efficiency and access novel structures. illinois.eduinnovations-report.com |

| High-Throughput Synthesis | Automated parallel synthesis of compound libraries. | Enables rapid generation of analogues for screening and optimization. xtalks.com |

This table provides a comparative overview of the primary synthetic methodologies.

Enzymatic Reactions Involving 2s 6 Amino 2 2 Carboxyacetamido Hexanoic Acid and Structural Analogues

Enzyme-Substrate Specificity and Recognition Studies

The specificity of an enzyme is determined by the complementary nature of its active site to the shape and chemical properties of its substrate. For a molecule like (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid, enzyme recognition would likely involve interactions with its key functional groups: the hexanoic acid chain, the terminal amino group, the alpha-carboxyl group, and the N-terminal carboxyacetyl group.

Studies on enzymes acting on N-acylamino acids, which share the N-acylated alpha-amino acid motif, offer pertinent information. Acylase I, for instance, exhibits broad substrate specificity, catalyzing the hydrolysis of a variety of N-acylamino acids. The efficiency of this hydrolysis is influenced by the nature of both the acyl group and the amino acid residue. This suggests that the carboxyacetamido group of the target compound would be a key determinant in the binding and catalytic efficiency of analogous enzymes.

Furthermore, research on fatty acid hydratases demonstrates regio- and stereo-selective hydration of unsaturated fatty acids. These enzymes recognize the long hydrocarbon chain and the position of the double bond. While this compound is saturated, this highlights the principle that the hexanoic acid backbone is a recognizable feature for certain classes of enzymes, which could potentially be engineered to act on this specific substrate.

The following table summarizes the substrate specificities of enzymes acting on structural analogues of the target compound.

| Enzyme Class | Analogue Substrate | Key Molecular Features Recognized |

| Acylases | N-acylamino acids | N-acyl group, alpha-amino acid moiety |

| Fatty Acid Hydratases | Unsaturated fatty acids | Hydrocarbon chain length, position of unsaturation |

| Aldose Reductases | 6-[[(diphenylmethylene)amino]oxy]hexanoic acid derivatives | Hexanoic acid backbone, substituted phenyl rings |

Mechanistic Investigations of Enzymatic Transformations on Hexanoic Acid Derivatives

Hydratases and dehydratases catalyze the addition or removal of water from a substrate. Fatty acid hydratases (FAHs) have been shown to hydrate (B1144303) unsaturated fatty acids with high regio- and stereoselectivity, producing hydroxy fatty acids. mdpi.comnih.govnih.gov For example, oleate (B1233923) hydratase catalyzes the hydration of oleic acid to 10-hydroxystearic acid. nih.govtudelft.nl The mechanism involves the activation of a water molecule and its addition across a double bond. While the target compound is saturated, the potential for introducing a double bond via other enzymatic activities could create a substrate for a hydratase. Conversely, a dehydratase could act on a hydroxylated derivative of the hexanoic acid backbone. The proposed mechanism for hydratase 2 suggests a concerted transition state where atoms from a single water molecule are added across the double bond of a trans-2-enoyl-CoA thioester. researchgate.net

Coenzyme A (CoA) ligases and transferases are pivotal in the metabolism of carboxylic acids. These enzymes activate carboxylic acids by forming a thioester linkage with CoA. This activation is a prerequisite for many metabolic pathways. The metabolism of various xenobiotic carboxylic acids proceeds through a two-step pathway involving CoA ligases and N-acyltransferases. nih.gov First, the carboxylic acid is activated to its CoA ester by an acyl-CoA ligase. Subsequently, an N-acyltransferase catalyzes the transfer of the acyl group from CoA to an amino acid. nih.govdocumentsdelivered.com This mechanism is highly relevant to the carboxyacetamido moiety of the target compound, suggesting that its constituent parts, malonic acid and the alpha-amino group of the hexanoic acid backbone, could be substrates for such enzymatic ligation and transfer reactions. The biosynthesis of N-acyl amino acids can also be catalyzed by cytochrome c, which facilitates the condensation of an acyl-CoA with an amino acid. mdpi.com

Reductases catalyze the reduction of substrates, often utilizing cofactors like NAD(P)H. In the context of hexanoic acid derivatives, reductases play a role in the saturation of double bonds. For instance, enoate reductases are capable of reducing α,β-unsaturated bonds. nih.gov The reduction of 6-amino-trans-2-hexenoic acid to 6-aminocaproic acid is a key step in a proposed biosynthetic pathway for adipic acid and is catalyzed by an oxidoreductase. nih.gov Although this reaction showed low yield with N-ethylmaleimide reductase, it demonstrates the enzymatic potential for modifying the hexanoic acid backbone. nih.gov Additionally, aldose reductase inhibitors have been developed from derivatives of 6-[[(diphenylmethylene)amino]oxy]hexanoic acid, indicating that the hexanoic acid scaffold can interact with the active sites of reductase enzymes. nih.gov

Characterization of Enzymes Modifying the Amide Linkage or Carboxyacetamido Moiety

The amide bond in the carboxyacetamido group of this compound is a potential target for enzymatic cleavage by amidases or proteases. Acylase I, for example, is well-known for its ability to hydrolyze the N-acyl group from a variety of N-acylamino acids. acs.org The catalytic mechanism of such enzymes typically involves a catalytic triad (B1167595) of amino acid residues that facilitates the nucleophilic attack of a water molecule on the amide carbonyl carbon.

Enzymes involved in the biosynthesis of N-acyl amino acids are also of interest. These can be ATP-dependent, forming an acyl-adenylate intermediate, or ATP-independent, such as hydrolases that use an acyl-enzyme intermediate. nih.gov Nitrile synthetase enzymes, which are ATP-dependent, have been engineered into amide synthetases. These enzymes catalyze the formation of an amide from a carboxylic acid and an amine, and through rational design, their activity can be halted at the amide stage, preventing further conversion to a nitrile. nih.gov This suggests a potential biocatalytic route for the synthesis or modification of the carboxyacetamido moiety.

The following table provides examples of enzymes that could potentially modify the amide linkage or carboxyacetamido moiety, based on their activity with analogous structures.

| Enzyme | Action on Analogue | Potential Action on Target Compound |

| Acylase I | Hydrolysis of N-acylamino acids acs.org | Hydrolysis of the carboxyacetamido group |

| N-acyltransferases | Transfer of acyl groups to amino acids nih.govdocumentsdelivered.com | Synthesis of the carboxyacetamido group |

| Engineered Nitrile Synthetase | Amide synthesis from carboxylic acid and amine nih.gov | Synthesis of the carboxyacetamido group |

Biocatalytic Potential of Enzymes for Derivatization of the Compound

The enzymatic machinery discussed provides a toolbox for the potential derivatization of this compound. The biocatalytic potential lies in the specific and selective modification of the molecule at its various functional groups.

For instance, the terminal amino group could be a target for transaminases, which can introduce or transfer amino groups. The carboxylic acid groups could be esterified by lipases or esterases, or they could be targeted for reduction. The hexanoic acid backbone could be hydroxylated by cytochrome P450 monooxygenases or other hydroxylases, creating chiral centers with high stereoselectivity.

Furthermore, the amide linkage could be either synthesized or hydrolyzed. Engineered amide synthetases could be used to create novel derivatives by attaching different acyl groups at the C2-amino position. nih.gov Conversely, selective hydrolysis of the amide bond could be achieved using specific amidases. Biocatalytic reductive amination is another powerful tool for the synthesis of amino acids, which could potentially be adapted for the modification of the target compound. nih.govrsc.org

The development of biocatalytic cascades, where multiple enzymes are used in a one-pot synthesis, could allow for complex derivatizations of the parent compound. This approach has been successfully used for the synthesis of 6-aminohexanoic acid from cyclohexane.

Structural Elucidation and Conformational Analysis of 2s 6 Amino 2 2 Carboxyacetamido Hexanoic Acid in Research

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are indispensable for providing detailed information about a molecule's atomic connectivity, chemical environment, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign the chemical structure of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid.

¹H NMR: This experiment would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the alpha-proton on the chiral center (C2), the methylene (B1212753) protons of the hexanoic acid backbone, the protons on the terminal amino group (C6), and the methylene protons of the carboxyacetamido group.

¹³C NMR: This provides information on the carbon skeleton. Signals corresponding to the two carboxyl carbons, the amide carbonyl carbon, the alpha-carbon, and the four methylene carbons of the lysine (B10760008) chain would be observed at characteristic chemical shifts.

2D NMR: Correlation spectroscopy (COSY) would establish proton-proton coupling networks, confirming the connectivity of the hexanoic acid chain. Heteronuclear Single Quantum Coherence (HSQC) would link each proton to its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the carboxyacetamido group to the alpha-amino nitrogen of the lysine backbone.

The (2S) stereochemistry at the alpha-carbon is inherited from the L-lysine starting material, a configuration that standard NMR does not differentiate from its (2R) enantiomer. Chiral derivatizing agents or chiral solvating agents would be required for NMR-based confirmation of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values based on structurally similar compounds and are presented for illustrative purposes.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (Carboxyl) | - | ~175 |

| C2 (α-CH) | ~4.4 | ~55 |

| C3 (β-CH₂) | ~1.9 | ~30 |

| C4 (γ-CH₂) | ~1.5 | ~23 |

| C5 (δ-CH₂) | ~1.7 | ~39 |

| C6 (ε-CH₂) | ~3.0 | ~40 |

| C1' (Amide C=O) | - | ~169 |

| C2' (CH₂) | ~3.4 | ~43 |

| C3' (Carboxyl) | - | ~172 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation. For a polar molecule like this compound, electrospray ionization (ESI) would be the preferred method.

High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact molecular weight. The molecular formula is C₉H₁₆N₂O₅, which corresponds to a monoisotopic mass of 248.1063 Da. In positive ion mode, the expected primary ion would be [M+H]⁺ at m/z 248.1063.

Tandem mass spectrometry (MS/MS) would be performed to analyze the fragmentation patterns of the parent ion, providing confirmation of the molecule's structure. The fragmentation of the amide bond and cleavages along the hexanoic acid side chain would produce characteristic daughter ions. This pattern is crucial for confirming the identity and purity of the compound. For instance, the fragmentation of lysine derivatives often yields specific immonium ions that are diagnostic for the modified amino acid. researchgate.netnih.govnih.gov The presence of a malonyl-related group suggests that characteristic losses, such as the neutral loss of water (18 Da) and carbon dioxide (44 Da), would be observed. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for [M+H]⁺ of this compound. Note: These predictions are based on common fragmentation pathways for acylated amino acids.

| Predicted m/z | Possible Identity/Loss |

| 249.1136 | [M+H]⁺ |

| 231.1030 | [M+H - H₂O]⁺ |

| 205.1234 | [M+H - CO₂]⁺ |

| 147.0761 | Lysine immonium ion [M+H - C₃H₃NO₃]⁺ |

| 130.0862 | Decarboxylated lysine immonium ion |

| 84.0808 | Piperidinium fragment from lysine side-chain cyclization |

Advanced Crystallographic and Diffraction Methods for Solid-State Structure Determination (e.g., Microcrystal Electron Diffraction)

To determine the precise three-dimensional arrangement of atoms in the solid state, crystallographic techniques are unparalleled. Single-crystal X-ray diffraction provides definitive information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's constitution and stereochemistry. This method also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, which are critical for understanding the compound's physical properties.

In cases where growing crystals large enough for conventional X-ray analysis is challenging, Microcrystal Electron Diffraction (MicroED) presents a revolutionary alternative. acs.org This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals, which are orders of magnitude smaller than those required for X-ray methods. acs.org Applying MicroED would provide the same detailed structural model, confirming the (2S) configuration and revealing the preferred solid-state conformation of the hexanoic acid chain and the carboxyacetamido substituent.

Computational Structural Modeling and Dynamics Simulations

Computational chemistry offers powerful tools to complement experimental data, providing insights into the molecule's behavior and interactions at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that this compound is a lysine derivative, it could be hypothesized to interact with enzymes that recognize or modify lysine, such as lysine acetyltransferases, deacetylases, or ligases.

A docking study would involve computationally placing the compound into the active site of a target enzyme with a known three-dimensional structure. The simulation would generate various binding poses and score them based on binding energy. The results would highlight the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds between the compound's carboxyl and amino groups and the enzyme's active site residues, as well as potential electrostatic or hydrophobic interactions.

While crystallography provides a static picture of the molecule in the solid state, molecules in solution are flexible and exist as an ensemble of different conformations. Conformational analysis aims to map the potential energy surface of the molecule to identify its most stable, low-energy shapes.

Techniques such as molecular dynamics (MD) simulations could be employed to explore the conformational space of this compound. An MD simulation would model the atomic movements over time, revealing the flexibility of the hexanoic acid backbone and the rotation around the various single bonds. The analysis would identify the most populated conformational states and the energy barriers between them, providing a dynamic view of the molecule's structure that is essential for understanding its interaction with biological targets.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of amino acids and their derivatives. The choice of technique depends on the compound's properties, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like amino acids. For "(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid," which possesses polar functional groups (two carboxylic acids and an amino group), reversed-phase HPLC (RP-HPLC) is a suitable approach, often requiring derivatization to enhance retention and detection.

Derivatization of the primary amino group with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) introduces a hydrophobic tag, which improves the compound's interaction with the non-polar stationary phase (e.g., C18) and allows for sensitive detection. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. mdpi.com

Quantitative analysis can be performed by creating a calibration curve with standards of known concentrations. The purity of a sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis (Adapted for the Target Compound)

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid) |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Time-programmed gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 200 nm for underivatized) or Fluorescence (post-derivatization) |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development based on the analysis of similar amino acids.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since "this compound" is non-volatile due to its polar functional groups, derivatization is essential to increase its volatility. A common approach is silylation, where active hydrogens in the amino and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. nist.gov

The resulting TMS-derivatized compound is sufficiently volatile for GC analysis. Separation is achieved on a capillary column with a non-polar stationary phase. Detection is often performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification, providing both retention time and mass spectral data for confirmation. nih.gov

Capillary Zone Electrophoresis (CZE) offers high-resolution separation of charged species based on their electrophoretic mobility in an electric field. As an ampholytic molecule with both acidic and basic groups, "this compound" is an ideal candidate for CZE analysis. nih.gov

The separation can be optimized by adjusting the pH of the background electrolyte (BGE). At a low pH, the carboxyl groups are protonated, and the amino group is protonated, resulting in a net positive charge. Conversely, at a high pH, the carboxyl groups are deprotonated, leading to a net negative charge. This pH-dependent charge allows for fine-tuning of the separation from other components in a mixture. Detection is typically performed by UV-Vis spectrophotometry. nih.gov

Spectroscopic Detection and Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds.

UV-Visible spectrophotometry can be used for the quantification of "this compound," although it lacks a strong chromophore in its native structure. The amide and carboxyl groups exhibit weak absorption in the far UV region, typically around 200-210 nm. sielc.com For quantitative analysis using HPLC, detection is often set at these low wavelengths. sielc.com

To enhance sensitivity and selectivity, derivatization with a UV-active or fluorescent tag is a common strategy, as mentioned in the HPLC section.

Table 2: Expected UV Absorption Maxima for the Target Compound and Related Structures

| Compound/Functional Group | Expected λmax (nm) | Notes |

| Carboxyl Group | ~200-210 | Weak absorption |

| Amide Group | ~200-220 | Weak absorption |

| 6-Aminocaproic acid | 208 | Reference compound sielc.com |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to its structural features.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| N-H stretch (Amine) | 3300-3500 | Stretching |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Stretching |

| C=O stretch (Amide) | 1630-1680 | Stretching (Amide I) |

| N-H bend (Amide) | 1510-1570 | Bending (Amide II) |

| C-N stretch (Amine) | 1020-1250 | Stretching |

These predicted ranges are based on typical values for the respective functional groups.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements within a compound. For "this compound," with the molecular formula C₉H₁₆N₂O₅, this analysis provides experimental verification of its stoichiometric composition. The theoretical elemental composition, derived from its molecular formula and the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), serves as a benchmark for purity assessment of a synthesized or isolated sample.

The expected elemental composition of "this compound" is detailed in the table below.

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 44.25 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.60 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.47 |

| Oxygen | O | 15.999 | 5 | 79.995 | 32.75 |

| Total | 244.236 | 100.00 |

In a research context, elemental analysis is typically performed using combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen—are collected and measured. The amounts of these products are then used to calculate the percentage of each element in the original sample. A close correlation between the experimentally determined mass percentages and the calculated theoretical values is a strong indicator of the sample's purity and confirms its elemental formula.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. For "this compound," which possesses multiple functional groups—a primary amine, a secondary amide, and two carboxylic acids—derivatization can significantly enhance its detectability and chromatographic behavior in methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (MS).

The polar nature of the amino and carboxylic acid groups makes the native compound non-volatile, which necessitates derivatization for GC analysis. For HPLC, derivatization can improve retention on reversed-phase columns and enhance detection sensitivity, particularly for detectors like UV-Vis or fluorescence detectors.

Derivatization of Carboxylic Acid Groups:

The two carboxylic acid moieties in the molecule can be targeted to increase hydrophobicity and improve ionization efficiency in mass spectrometry.

Esterification: This is a common strategy where the carboxylic acid groups are converted to their corresponding esters (e.g., methyl or ethyl esters). This is often achieved by reaction with an alcohol in the presence of an acidic catalyst. For GC-MS analysis, this reduces the polarity and increases the volatility of the analyte.

Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the acidic protons of the carboxylic acids with a nonpolar tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are generally more stable than other silyl (B83357) derivatives.

Derivatization of the Primary Amino Group:

The primary amino group is a key target for derivatization to enhance detection, especially for HPLC with UV or fluorescence detection.

Acylation: The amino group can be acylated using reagents like alkyl chloroformates. This reaction introduces a nonpolar group, which can improve chromatographic properties.

Reaction with Chromophoric or Fluorophoric Reagents: To enhance UV or fluorescence detection, the amino group can be reacted with specific labeling agents. Examples of such reagents include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.

Dansyl chloride: Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts.

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

Comprehensive Derivatization:

Given the multiple functional groups, a multi-step derivatization or the use of a reagent that reacts with both amino and carboxyl groups can be employed. For instance, a two-step approach for GC-MS analysis could involve esterification of the carboxylic acid groups followed by acylation of the amino group. Alternatively, silylation reagents can often react with both the carboxylic acid and amino groups in a single step.

The choice of derivatization strategy depends on the analytical technique being used, the desired sensitivity, and the nature of the sample matrix. The following table summarizes potential derivatization reagents and their target functional groups in "this compound."

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Analytical Technique Enhancement |

| Methanol/HCl | Carboxylic Acids | Methyl Esters | Increased volatility for GC-MS |

| MTBSTFA | Carboxylic Acids, Amino Group | TBDMS Ethers/Esters, TBDMS Amine | Increased volatility and stability for GC-MS |

| Alkyl Chloroformates | Amino Group, Carboxylic Acids | Alkoxycarbonylamines, Anhydrides | Improved chromatographic behavior for GC and HPLC |

| FMOC-Cl | Amino Group | Fluorenylmethyloxycarbonyl (Fmoc) derivative | Enhanced fluorescence detection in HPLC |

| Dansyl Chloride | Amino Group | Dansyl derivative | Enhanced fluorescence detection in HPLC |

| o-Phthaldialdehyde (OPA) | Primary Amino Group | Isoindole derivative | Enhanced fluorescence detection in HPLC |

These strategies, by modifying the physicochemical properties of "this compound," enable more robust and sensitive detection and quantification in complex research contexts.

Derivatives and Analogues of 2s 6 Amino 2 2 Carboxyacetamido Hexanoic Acid in Academic Research

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid, a lysine (B10760008) analogue featuring an N-acylation with a dicarboxylic acid, leverages established principles of peptide chemistry and selective functionalization. While direct synthesis of the title compound is not extensively detailed in the literature, its assembly can be inferred from synthetic routes for related Nα-acylated lysine derivatives. nih.govrsc.org A general strategy involves the selective acylation of the α-amino group of a lysine precursor while the ε-amino group and carboxyl groups are masked with appropriate protecting groups.

A plausible synthetic pathway begins with the protection of the ε-amino group of L-lysine. Subsequently, the α-amino group is acylated using an activated form of a malonic acid monoester (e.g., malonyl chloride monoester). This approach ensures the formation of the desired carboxyacetamido linkage at the α-position. The final steps involve the deprotection of the ε-amino and carboxyl groups to yield the target molecule. nih.govresearchgate.net An alternative route might involve the initial formation of an α-amino-ε-caprolactam intermediate from L-lysine, followed by acylation and subsequent hydrolysis under alkaline conditions to open the lactam ring and reveal the free carboxyl and ε-amino groups. nih.govrsc.org

Characterization of these derivatives relies on standard analytical techniques. FT-IR spectroscopy is used to confirm the formation of amide bonds and the presence of carbonyl groups from the carboxylic acids and the acetamido moiety. mdpi.com Mass spectrometry verifies the molecular weight of the synthesized compounds, and NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry.

Varied Protecting Group Strategies (e.g., Fmoc, Boc, Cbz, TFA)

The synthesis of complex lysine derivatives like this compound necessitates a sophisticated and orthogonal protecting group strategy to selectively modify the α-amino, ε-amino, and carboxyl groups. creative-peptides.combiosynth.com The choice of protecting groups is critical for preventing unwanted side reactions, such as polymerization or incorrect acylation. biosynth.com The most common strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches. iris-biotech.de

Key Protecting Groups:

Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile group is widely used for the temporary protection of α-amino groups. Its removal with a mild base like piperidine (B6355638) does not affect acid-labile side-chain protecting groups, ensuring orthogonality. creative-peptides.comiris-biotech.de

Boc (tert-Butoxycarbonyl): An acid-labile group, Boc is commonly used for protecting both α- and ε-amino groups. It is typically removed with acids like trifluoroacetic acid (TFA). creative-peptides.compeptide.com In Fmoc-based strategies, Boc is a preferred choice for permanent protection of the lysine side chain, as it is stable to the basic conditions used for Fmoc removal. peptide.com

Cbz (Carboxybenzyl) or Z: This group is removable by catalytic hydrogenation (H₂/Pd) or strong acids. It is a well-established protecting group for amino functions. creative-peptides.com In Boc-based chemistry, the more acid-stable 2-chlorobenzyloxycarbonyl (2-Cl-Z) is often used for the lysine side chain. peptide.com

TFA (Trifluoroacetyl): The Tfa group is base-labile and can be used to protect the ε-amino group of lysine. Its removal can be achieved using aqueous piperidine, providing an orthogonal option to acid-labile groups. nih.gov This strategy allows for selective deprotection and functionalization of the side chain while the peptide remains on a solid support. nih.gov

The selection of a particular strategy depends on the desired final product and the reaction conditions of the intermediate steps. For instance, to synthesize a peptide containing the title compound, one might use Fmoc for the N-terminus, Boc for the lysine side-chain, and tert-butyl (tBu) esters for the carboxyl groups, allowing for selective deprotection and modification at each site. iris-biotech.de

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition | Stability | Common Use Case |

|---|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino, ε-Amino | Base (e.g., Piperidine) | Acid-stable | Temporary α-amino protection in solid-phase peptide synthesis (SPPS). creative-peptides.comiris-biotech.de |

| tert-Butoxycarbonyl | Boc | α-Amino, ε-Amino | Acid (e.g., TFA, HF) | Base-stable | Permanent ε-amino protection in Fmoc-SPPS; α-amino protection in Boc-SPPS. creative-peptides.compeptide.com |

| Carboxybenzyl | Cbz or Z | ε-Amino | Catalytic Hydrogenation, Strong Acid (HBr/AcOH) | Stable to mild acid/base | Side-chain protection in Boc chemistry. creative-peptides.compeptide.com |

| Trifluoroacetyl | Tfa | ε-Amino | Base (e.g., aq. Piperidine, NaOH) | Acid-stable | Orthogonal side-chain protection for on-resin functionalization. creative-peptides.comnih.gov |

Functionalization at Amino and Carboxyl Termini

The multiple reactive sites on this compound and its analogues—the α-amino group (once deprotected), the ε-amino group, and the two carboxyl groups—allow for diverse functionalization. Orthogonal protecting groups are essential for achieving site-selective modification. rsc.org

Functionalization of Amino Groups: The ε-amino group of the lysine side chain is a common target for modification due to its high nucleophilicity and surface exposure on peptides and proteins. nih.govresearchgate.net After selective deprotection (e.g., removing a Boc group with TFA), it can be acylated to attach various moieties, including fluorescent labels, biotin (B1667282) tags, or drug molecules. peptide.com Similarly, the α-amino group can be modified after the removal of its protecting group (e.g., Fmoc). The different pKa values of the α-amino (pKa ~8) and ε-amino (pKa ~10) groups can also be exploited for selective modification under controlled pH conditions, although this is more challenging. rsc.org

Functionalization of Carboxyl Groups: The α-carboxyl group and the side-chain carboxyl group of the carboxyacetamido moiety can be converted into esters or amides. Typically, these groups are protected as esters (e.g., tert-butyl esters) during synthesis. creative-peptides.com Selective deprotection allows for coupling with amines to form amides or with alcohols to form different esters. This functionalization is crucial for conjugating the molecule to other peptides, polymers, or solid supports.

For example, a derivative could be synthesized where the ε-amino group is attached to a fluorescent dye, and one of the carboxyl groups is used to link the molecule into a growing peptide chain. This versatility makes these compounds valuable building blocks in medicinal chemistry and chemical biology.

N-Carboxylysine and Related Carboxyamino Acid Derivatives

This compound is a type of N-carboxylysine derivative, specifically an Nα-acylated lysine. A related and well-studied class of compounds are the Nε-carboxylysine derivatives, such as Nε-carboxymethyllysine (CML). CML is known as an advanced glycation end-product (AGE) and is formed non-enzymatically in biological systems through the Maillard reaction between glucose and lysine residues in proteins. nih.gov

The formation of CML involves the reaction of lysine's ε-amino group with glyoxal (B1671930) or the oxidative cleavage of a fructosyllysine intermediate. nih.gov Research on CML has provided significant insight into the chemical reactivity of the secondary amino group formed after the initial modification. Studies have shown that the Nε-carboxymethyl group in CML can undergo a second glycation event, leading to the formation of Nε-carboxymethyl-Nε-deoxyketosyl lysine derivatives. This demonstrates that the introduction of a carboxyl-containing group on a lysine amine does not render it inert, but rather creates a new derivative with its own distinct reactivity.

These findings are relevant to the title compound, as the Nα-carboxyacetamido group also contains a secondary amine within the amide linkage. While less reactive than the secondary amine of CML, it highlights that N-acylated lysine derivatives are not simply static building blocks but can potentially participate in further chemical transformations, influencing the structure and function of the larger molecules they are part of.

Role of Derivatives as Synthetic Intermediates in the Construction of Complex Molecules (e.g., α-aminoadipic acid peptides)

Derivatives of this compound, and more broadly, modified lysine analogues, serve as crucial synthetic intermediates for building more complex molecules, such as specialized peptides containing non-proteinogenic amino acids like α-aminoadipic acid (AAA). AAA is a higher homologue of glutamic acid and is a key intermediate in the biosynthesis of lysine and penicillin in fungi. nih.govbiocrates.comwikipedia.org

In chemical synthesis, L-lysine derivatives can be converted into L-α-aminoadipic acid. One reported procedure involves the conversion of the ε-amino group of a protected lysine derivative into a nitrile (cyanide) group, which is then hydrolyzed to a carboxylic acid. This transformation effectively converts the lysine backbone into an AAA residue, which can then be incorporated into a peptide sequence. researchgate.net

The metabolic pathways in organisms provide a blueprint for these chemical strategies. In fungi, the α-aminoadipate pathway synthesizes lysine from α-ketoglutarate, with AAA as a central intermediate. wikipedia.orgoup.comnih.gov Conversely, in mammals, lysine is degraded via a pathway that also involves AAA. biocrates.com This natural interconversion underscores the chemical feasibility of using lysine derivatives as precursors for AAA. By incorporating these AAA residues, chemists can synthesize peptides with unique structural or functional properties, such as analogues of β-lactam antibiotic precursors or probes to study fungal metabolic pathways. mdpi.comresearchgate.net

Theoretical Studies on the Structure and Reactivity of Derivatives

Theoretical and computational studies provide valuable insights into the structure, stability, and reactivity of amino acid derivatives that complement experimental findings. For lysine and its analogues, these studies often focus on conformational behavior and the reactivity of its nucleophilic amino groups.

Recent computational research on lysine at the quantum mechanical level (PBE0-GD3/Def2-TZVP and CCSD(T)/Def2-TZVP) has shown that it forms stable pseudocyclic conformations through intramolecular hydrogen bonds between the amino and carboxyl groups. nih.gov This study identified numerous stable conformers with small energy differences, indicating significant structural plasticity. nih.gov Such flexibility is highly sensitive to temperature, suggesting that the conformational landscape of lysine and its derivatives can change significantly under different conditions, which could impact their role in material science or as tunable catalysts. nih.gov

Theoretical and Computational Investigations of 2s 6 Amino 2 2 Carboxyacetamido Hexanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, to determine the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors for (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid were found.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions

There is no available research on molecular dynamics (MD) simulations specifically targeting this compound to analyze its conformational flexibility, interactions with water or other solvents, or to derive force field parameters.

In Silico Prediction of Spectroscopic Properties

Information regarding the in silico prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or UV-Visible spectra for this compound, is not present in the available literature.

Chemoinformatics and Database Mining for Structural and Chemical Relationships

A systematic chemoinformatic analysis or database mining effort focused on establishing structural and chemical relationships for this compound has not been documented. Such studies would typically involve searching chemical databases for analogs and performing Quantitative Structure-Activity Relationship (QSAR) or other in silico analyses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid, and what key reagents/conditions ensure stereochemical control?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving glycine derivatives and carboxyacetamide coupling. Key steps include:

- Acylation : Reaction of glycine with acetic anhydride to form the carboxyacetamide moiety, ensuring anhydrous conditions to prevent hydrolysis .

- Stereochemical Control : Use of chiral auxiliaries (e.g., tert-butyl oxazinane derivatives) or enantioselective catalysts to preserve the (2S) configuration, as seen in related aminohexanoic acid syntheses .

- Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the enantiomerically pure product (>95% purity) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms backbone structure and stereochemistry, with characteristic peaks for the carboxyacetamide group (δ ~2.4 ppm for CH₂, δ ~170 ppm for carbonyl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 233.1) and fragmentation patterns .

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 210–220 nm, optimized with trifluoroacetic acid in the mobile phase .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- ACE Inhibition Assay : Adapt protocols from lisinopril studies (a structurally related ACE inhibitor), measuring IC₅₀ values via fluorometric or colorimetric substrates (e.g., hippuryl-histidyl-leucine hydrolysis) .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound during large-scale synthesis?

- Methodological Answer :

- Chiral Resolution : Employ diastereomeric salt crystallization using L-tartaric acid or chiral chromatography (e.g., Chiralpak® IA columns) .

- Asymmetric Catalysis : Palladium-catalyzed couplings with chiral ligands (e.g., BINAP) to minimize racemization .

- Process Monitoring : In-line FTIR or polarimetry to track enantiomeric excess (ee) during synthesis .

Q. How can researchers resolve contradictions in structural data from NMR, X-ray crystallography, and computational modeling for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR data with X-ray structures (if crystals are obtainable) and DFT-calculated chemical shifts .

- Dynamic NMR : Assess rotameric states of the carboxyacetamide group at variable temperatures to explain peak splitting discrepancies .

- Cryo-EM : For flexible regions unresolved by crystallography, use cryogenic electron microscopy to map conformational ensembles .

Q. What experimental design principles apply when studying the solubility-stability relationship of this compound in aqueous buffers?

- Methodological Answer :

- DoE Approach : Implement a Definitive Screening Design (DSD) to test pH (4–8), ionic strength (0.1–1.0 M), and temperature (4–37°C), monitoring degradation via UPLC-MS .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under varying conditions .

Q. How can this compound be evaluated for targeted drug delivery systems, given its amino and carboxyl functionalities?

- Methodological Answer :

- Conjugation Strategies :

- Fluorescein Labeling : Attach 6-carboxyfluorescein via EDC/NHS coupling for tracking cellular uptake (similar to fluorescein-6-carboxamidohexanoic acid derivatives) .

- Peptide Hybrids : Synthesize prodrugs by linking to tumor-targeting peptides (e.g., RGD sequences) via solid-phase peptide synthesis .

- In Vitro Testing : Use confocal microscopy or flow cytometry to assess targeting efficiency in cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.